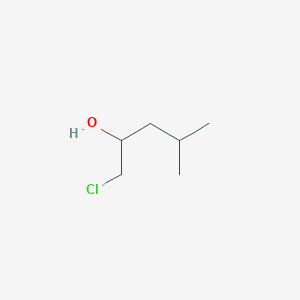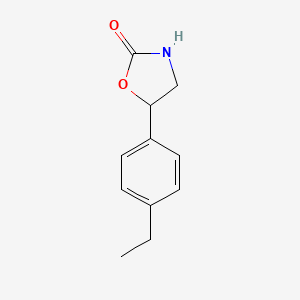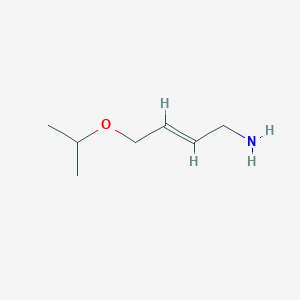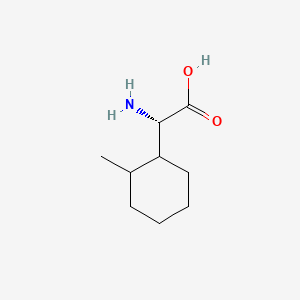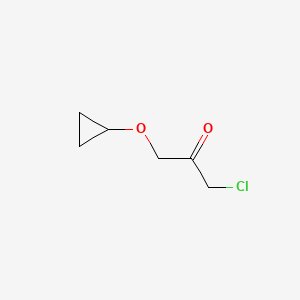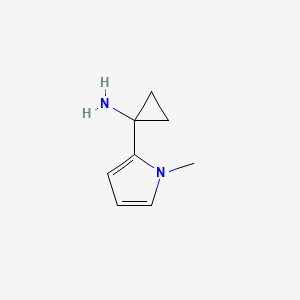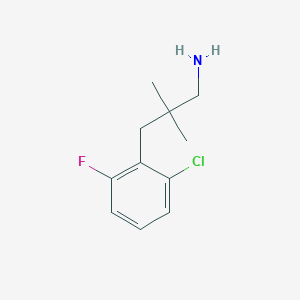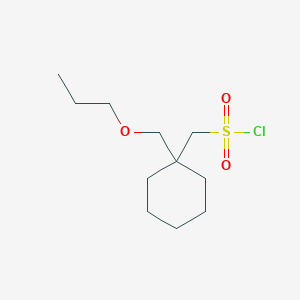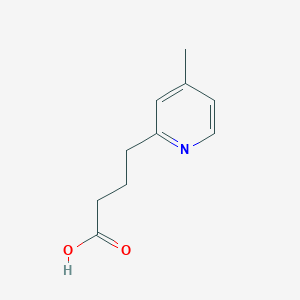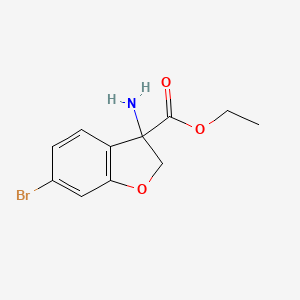![molecular formula C11H19N3O4 B15324440 2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B15324440.png)
2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid is a synthetic organic compound known for its unique structural features and versatile applications in various scientific fields. This compound contains a diazirine ring, which is a three-membered ring with two nitrogen atoms, making it highly reactive and useful in photoaffinity labeling and other biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid typically involves multiple steps:
Formation of the Diazirine Ring: The diazirine ring is synthesized through the reaction of a suitable precursor with a diazo compound under specific conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with tert-butoxycarbonyl chloride in the presence of a base.
Coupling Reactions: The protected amine is then coupled with the appropriate butanoic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring into other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the diazirine ring or the Boc-protected amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid has several scientific research applications:
Photoaffinity Labeling: The diazirine ring is highly reactive upon exposure to UV light, making it useful for labeling and studying protein interactions.
Bioconjugation: The compound can be used to attach various biomolecules for research in biochemistry and molecular biology.
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Industrial Applications: The compound’s unique reactivity makes it valuable in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid involves the activation of the diazirine ring upon exposure to UV light. This activation leads to the formation of a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to study molecular interactions by forming stable covalent bonds with target proteins or other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)pentanoic acid
Uniqueness
Compared to similar compounds, 2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid stands out due to its specific structural features, such as the length of the carbon chain and the position of the diazirine ring. These features influence its reactivity and suitability for various applications, making it a valuable compound in scientific research .
Propiedades
IUPAC Name |
4-(3-methyldiazirin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-10(2,3)18-9(17)12-7(8(15)16)5-6-11(4)13-14-11/h7H,5-6H2,1-4H3,(H,12,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUUJBXEWCWACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
